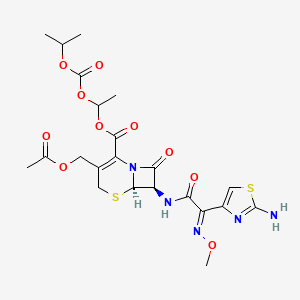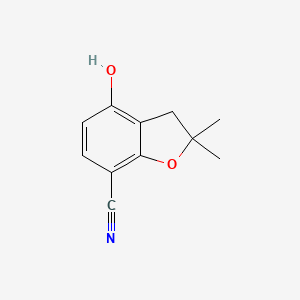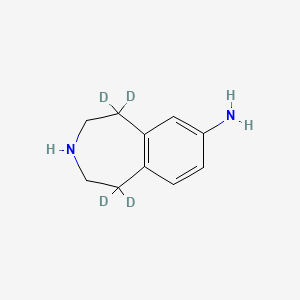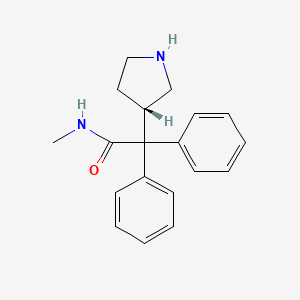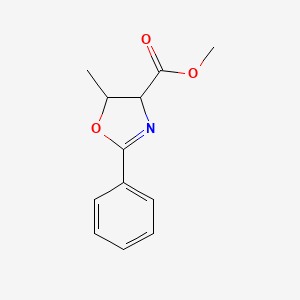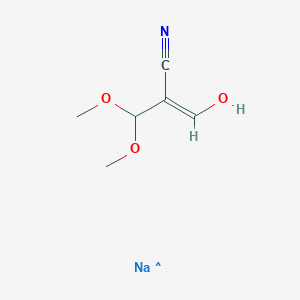
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt is a chemical compound with the molecular formula C6H8NNaO3 and a molecular weight of 165.12 g/mol . This compound is known for its unique structure, which includes a nitrile group, a hydroxymethylene group, and two methoxy groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt typically involves the reaction of acrylonitrile with methanol in the presence of nitrite and platinum or palladium catalysts . This reaction results in the formation of 3,3-dimethoxypropanenitrile, which can then be further reacted to form the sodium salt derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt has several applications in scientific research:
Chemistry: It is used as a reactant and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt involves its interaction with molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethoxypropanenitrile: A precursor in the synthesis of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt.
Bromoacetaldehyde dimethyl acetal: Another compound with similar functional groups.
Aminoacetaldehyde dimethyl acetal: Shares structural similarities and is used in related chemical reactions.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H9NNaO3 |
|---|---|
Molecular Weight |
166.13 g/mol |
InChI |
InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/b5-4+; |
InChI Key |
FLVHGIJGBKMFBB-FXRZFVDSSA-N |
Isomeric SMILES |
COC(/C(=C/O)/C#N)OC.[Na] |
Canonical SMILES |
COC(C(=CO)C#N)OC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


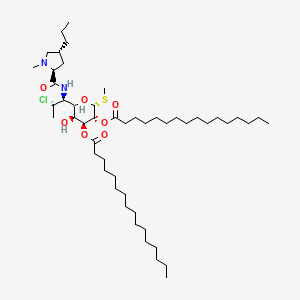
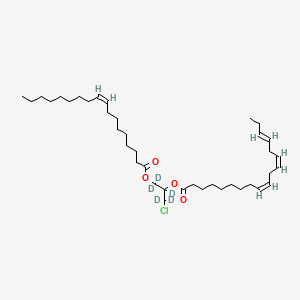
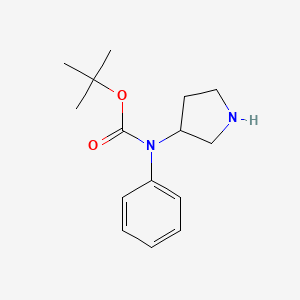
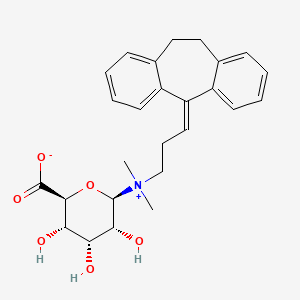
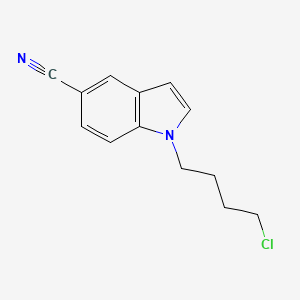
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
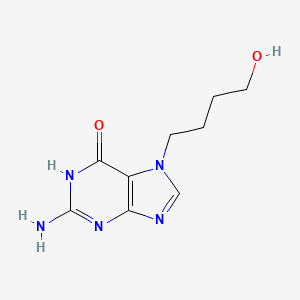
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
